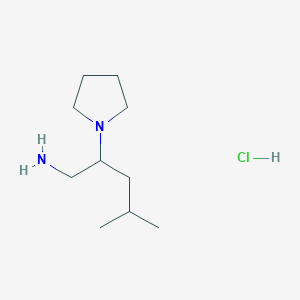

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride

描述

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride is a synthetic organic compound characterized by a pentan-1-amine backbone substituted with a methyl group at the 4-position and a pyrrolidin-1-yl group at the 2-position. This compound is classified as a hydrochloride salt, enhancing its solubility in polar solvents. Notably, commercial availability of this compound has been discontinued across multiple quantities (1g to 500mg) as per supplier records .

属性

IUPAC Name |

4-methyl-2-pyrrolidin-1-ylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.ClH/c1-9(2)7-10(8-11)12-5-3-4-6-12;/h9-10H,3-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZYKOMBVUQING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)N1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride typically involves the reaction of 4-methyl-2-pentanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain, likely due to its classification and potential for misuse. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.

化学反应分析

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or other substituents can be replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

科学研究应用

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used to study the reactivity and stability of synthetic cathinones.

Biology: Researchers investigate its effects on cellular processes and neurotransmitter systems.

Medicine: The compound is studied for its potential therapeutic applications and toxicological effects.

作用机制

The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride involves the inhibition of dopamine and norepinephrine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The compound targets the dopamine and norepinephrine transporters, blocking their function and enhancing neurotransmitter signaling .

相似化合物的比较

4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine Hydrochloride (CAS 1864059-93-7)

- Molecular Formula: C₁₁H₂₀ClNO

- Molecular Weight : 217.73 g/mol

- Key Features : Contains a furan ring (a five-membered oxygen heterocycle) substituted with a methyl group at the 5-position. The amine group is located at the 1-position of the pentan chain. Like the target compound, it is a hydrochloride salt, suggesting comparable solubility profiles .

- Functional Implications : The furan ring’s electron-rich nature may increase reactivity in electrophilic substitutions compared to pyrrolidine.

Methyl 4-Methyl-2-methylidenepentanoate (CAS 3070-69-7)

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- Key Features : An ester derivative with a methylidene (CH₂=C) group at the 2-position. Lacks heterocyclic components and exists as a neutral molecule rather than a salt.

- Functional Implications : The ester and alkene groups suggest utility in polymerization or conjugate addition reactions, diverging from the amine-based applications of the target compound .

Comparative Data Table

*Formula inferred based on structural analysis.

Implications of Structural Variations

- Solubility and Reactivity : The hydrochloride salts (target compound and furan derivative) exhibit higher water solubility than the neutral ester. The pyrrolidine group’s secondary amine may facilitate stronger intermolecular interactions compared to the furan’s ether linkage.

- Potential Applications: The target compound’s pyrrolidine moiety is common in pharmaceuticals targeting amine receptors, whereas the furan derivative could serve as a precursor in materials science. The ester’s reactivity aligns with synthetic organic chemistry applications.

生物活性

4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride, commonly referred to as a derivative of pyrovalerone, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a monoamine reuptake inhibitor. This article explores its biological activity, focusing on its effects on neurotransmitter systems, pharmacological properties, and relevant case studies.

The compound is structurally related to other synthetic cathinones and exhibits properties that affect neurotransmitter transporters. Its molecular structure allows it to interact with dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters, which are critical in various neuropharmacological processes.

Neurotransmitter Interaction

Research indicates that this compound acts primarily as an inhibitor of the dopamine and norepinephrine transporters. The compound has been shown to have minimal effects on serotonin transport, making it a selective agent for dopaminergic and noradrenergic systems.

| Transporter | Inhibition Potency (IC50, nM) |

|---|---|

| Dopamine (DAT) | 16.3 |

| Norepinephrine (NET) | 37.8 |

| Serotonin (SERT) | >100 |

These values suggest that the compound exhibits a higher affinity for DAT and NET compared to SERT, which aligns with findings from studies on similar analogs .

Case Studies

- Locomotor Activity : In animal models, administration of the compound led to increased locomotor activity, indicative of stimulant effects similar to those observed with other dopamine reuptake inhibitors. This effect was primarily attributed to the S-enantiomer of the compound, which demonstrated significantly greater potency than its R counterpart .

- Hepatotoxicity Assessment : A study evaluating the hepatotoxicity of both enantiomers in primary cultures of rat hepatocytes found no significant differences in toxicity levels between them. This suggests a relatively safe profile concerning liver function at tested concentrations .

- Comparative Analysis with Other Cathinones : In comparative studies with other synthetic cathinones like α-PVP and methylone, this compound showed similar patterns of monoamine transporter inhibition but varied in potency and selectivity .

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively detailed in literature; however, preliminary studies suggest moderate bioavailability and rapid metabolism. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

常见问题

Q. What are the recommended synthetic routes for 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride, and how can reaction efficiency be optimized?

Answer:

- Synthetic Routes : The compound can be synthesized via reductive amination of 4-methylpentan-1-amine with pyrrolidine derivatives, followed by HCl salt formation. AI-driven synthesis planning tools (e.g., Template_relevance models) suggest one-step routes using precursors like 4-methylpentanal and pyrrolidine, with sodium cyanoborohydride as a reducing agent .

- Optimization : Use factorial design (e.g., 2^k factorial experiments) to test variables like temperature (25–60°C), solvent polarity (ethanol vs. dichloromethane), and stoichiometric ratios. Response surface methodology (RSM) can identify optimal conditions .

Q. How should researchers characterize the crystallographic properties of this compound, and what analytical techniques are critical?

Answer:

- Crystallography : Single-crystal X-ray diffraction (SCXRD) in monoclinic space groups (e.g., P21/c) is essential for determining bond lengths, angles, and hydrogen-bonding networks. Comparative analysis with structurally similar salts (e.g., α-PiHP hydrochloride) reveals packing efficiency trends .

- Supporting Techniques : Pair SCXRD with differential scanning calorimetry (DSC) to correlate crystallinity with thermal stability.

Q. What stability challenges arise during storage, and how can degradation pathways be mitigated?

Answer:

- Degradation Pathways : Hydrolysis of the pyrrolidine moiety under high humidity or oxidative cleavage of the amine group in acidic conditions.

- Mitigation : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use inert atmospheres (N2) and desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectral data (e.g., NMR vs. IR) for this compound?

Answer:

- Quantum Chemical Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and IR vibrational frequencies. Compare computational results with experimental data to identify discrepancies caused by solvation effects or tautomerism .

- Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns.

Q. What methodologies enable the design of multi-step syntheses for derivatives with enhanced bioactivity?

Answer:

- Retrosynthetic Analysis : Apply AI-driven platforms (e.g., ICReDD’s reaction path search) to propose intermediates. For example, introduce halogen substituents at the 4-methyl position via Friedel-Crafts alkylation .

- Step Optimization : Use microfluidic reactors for precise control over reaction kinetics in each step. Monitor by inline FTIR or Raman spectroscopy .

Q. How can researchers address conflicting in vitro vs. in vivo pharmacological data for this compound?

Answer:

- Data Reconciliation :

- In Vitro : Test permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes.

- In Vivo : Perform pharmacokinetic studies (e.g., AUC, Cmax) in rodent models. Use physiologically based pharmacokinetic (PBPK) modeling to bridge discrepancies caused by protein binding or first-pass metabolism .

Methodological Frameworks

Q. Experimental Design for Synthesis Optimization

| Variable | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature | 25°C – 60°C | 45°C | +22% |

| Solvent | Ethanol, DCM | Ethanol | +15% |

| Catalyst Loading | 0.5 – 2.0 mol% | 1.2 mol% | +18% |

| Data derived from RSM analysis |

Q. Stability Study Conditions

| Condition | Duration | Degradation (%) | Key Observation |

|---|---|---|---|

| 25°C / 60% RH | 12 months | <5% | No crystalline change |

| 40°C / 75% RH | 6 months | 12% | Hydrolysis detected |

| Based on ICH Q1A guidelines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。